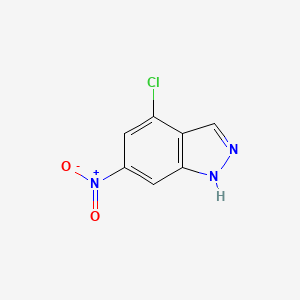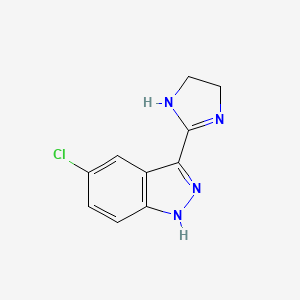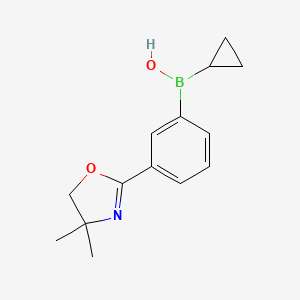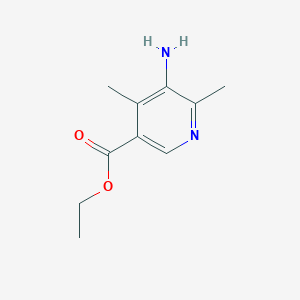![molecular formula C6H10ClN3O2 B11764236 (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of three nitrogen atoms in the structure makes it a triaza compound, and the hydrochloride form indicates that it is a salt formed with hydrochloric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves a multi-step process. One common method is the Diels-Alder reaction, where spiro[4.4]nona-2,7-diene-1,6-dione acts as a dienophile component. This reaction is followed by immediate aromatization of the adduct . The active diene component can be generated using systems such as tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF3 .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of spiro[4.4]nonane-1,6-dione. The choice of hydrogenation catalysts and reagents significantly affects the stereoselectivity of the products . Solvent selection also plays a crucial role in product selectivity, with alcohol solvents potentially leading to the opening of the spiro-ring .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can convert it into spiro[4.4]nonane-1,6-diols.
Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin reagent is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as Pd/CaCO3 are employed.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Formation of spiro[4.4]nonane derivatives.
Reduction: Production of spiro[4.4]nonane-1,6-diols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is unique due to its triaza structure and spirocyclic core This combination provides distinct chemical properties and reactivity compared to other spirocyclic compounds
Propiedades
Fórmula molecular |
C6H10ClN3O2 |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H/t6-;/m0./s1 |
Clave InChI |
ZRQXPZYMMGPCTM-RGMNGODLSA-N |
SMILES isomérico |
C1CNC[C@]12C(=O)NC(=O)N2.Cl |
SMILES canónico |
C1CNCC12C(=O)NC(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)



![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)



![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)




